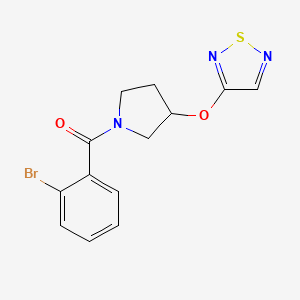

(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone" is a synthetic chemical entity with a unique structure. This compound is characterized by a thiadiazole ring, a pyrrolidine moiety, and a bromophenyl group. The presence of these functional groups bestows the compound with diverse chemical and physical properties, making it an interesting subject of study in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : The synthesis of "(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone" typically involves multi-step organic reactions. One possible synthetic route may include:

Formation of the thiadiazole ring by reacting thiosemicarbazide with an oxidizing agent like bromine or chlorine in a solvent such as ethanol.

The resulting thiadiazole derivative is then reacted with a pyrrolidine derivative in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).

Finally, the resulting intermediate is subjected to electrophilic substitution with a bromophenyl halide under conditions like reflux in an organic solvent.

Industrial Production Methods: : The industrial production of this compound may involve similar synthetic steps but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors, high-purity reagents, and advanced purification techniques like column chromatography or recrystallization.

Análisis De Reacciones Químicas

Thiadiazole Ring Reactivity

The 1,2,5-thiadiazole ring is a heterocycle with sulfur and nitrogen atoms, enabling diverse reactivity:

-

Key Insight : The electron-deficient nature of the thiadiazole ring facilitates electrophilic substitution at the 4-position, while sulfur’s lone pairs enable coordination with transition metals .

Pyrrolidine and Ether Linkage Reactivity

The pyrrolidine ring and its ether linkage to the thiadiazole exhibit distinct reactivity:

-

Key Insight : The ether bond’s stability under mild conditions allows selective functionalization of the pyrrolidine nitrogen, while harsh acidic conditions may cleave the oxygen bridge .

Methanone Group Transformations

The ketone group enables classic carbonyl chemistry:

-

Key Insight : The methanone group’s electrophilicity allows nucleophilic additions, while its α-hydrogens participate in enolate-mediated reactions.

2-Bromophenyl Substitution Reactions

The bromine atom on the phenyl ring serves as a site for cross-coupling and substitution:

-

Key Insight : The bromine’s position ortho to the methanone group may sterically hinder certain reactions, favoring palladium-catalyzed couplings over direct substitutions .

Stability and Degradation Pathways

The compound’s stability under varying conditions is critical for applications:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise as a potential pharmaceutical agent due to its diverse biological activities:

- Antimicrobial Activity : Studies indicate that thiadiazole derivatives exhibit significant antibacterial properties against various pathogens. For instance, compounds similar to this one have been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, demonstrating effective inhibition .

- Anti-inflammatory Effects : The presence of the thiadiazole ring is linked to anti-inflammatory activity. Research has shown that related compounds can inhibit pro-inflammatory cytokines and pathways, suggesting potential use in treating inflammatory diseases .

- Anticancer Potential : Preliminary studies suggest that this compound may interact with specific cellular pathways involved in cancer progression. Its mechanism may involve modulation of apoptosis and cell cycle regulation .

Material Science

In addition to its medicinal applications, (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone is being explored for its potential uses in materials science:

- Polymer Development : The compound can serve as a building block for synthesizing novel polymers with specific properties. Its functional groups allow for further modifications that can enhance material characteristics such as thermal stability and mechanical strength .

Antimicrobial Efficacy

A study conducted on thiadiazole derivatives demonstrated that compounds structurally similar to this compound exhibited significant antibacterial activity against both sensitive and resistant strains of bacteria. The study employed agar diffusion methods to assess effectiveness at varying concentrations .

Anti-inflammatory Mechanisms

Research focusing on the anti-inflammatory properties of thiadiazole-containing compounds revealed their ability to inhibit key inflammatory mediators such as TNF-alpha and IL-6. In vitro assays showed that these compounds could significantly reduce inflammation markers in human cell lines .

Mecanismo De Acción

The mechanism of action of this compound involves interactions with specific molecular targets:

Molecular Targets: : May include enzymes or receptors that are part of biological pathways.

Pathways: : It could modulate signaling pathways involved in cell growth, apoptosis, or inflammation. The exact mechanism would depend on its structure-activity relationship and binding affinity to the targets.

Comparación Con Compuestos Similares

Similar Compounds

(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-chlorophenyl)methanone: : Differing by the halogen atom (chlorine instead of bromine).

(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-fluorophenyl)methanone: : Differing by the halogen atom (fluorine instead of bromine).

Uniqueness

The presence of the bromophenyl group distinguishes it from its chloro and fluoro counterparts, potentially leading to different biological activities and reactivity profiles. The steric and electronic effects imparted by the bromine atom may also influence its interaction with molecular targets.

Actividad Biológica

The compound (3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2-bromophenyl)methanone is a complex organic molecule that integrates a pyrrolidine ring with a thiadiazole moiety and a bromophenyl group. This unique structural arrangement suggests significant potential for various biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of the compound is C12H13BrN4O2S with a molecular weight of approximately 327.23 g/mol. The presence of the thiadiazole ring is particularly noteworthy, as this structure is commonly associated with diverse biological activities.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds featuring the thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives similar to our compound have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Structure | Activity | Target Organisms |

|---|---|---|

| 1,3,4-Thiadiazole | Antibacterial | S. aureus, E. coli |

| 2-Bromophenyl Derivative | Antifungal | C. albicans |

| Pyrrolidine-based Compounds | Broad-spectrum | Various bacteria |

Anti-inflammatory Properties

The anti-inflammatory potential of thiadiazole derivatives has been documented in several studies. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation . The mechanism often involves modulation of signaling pathways related to inflammation.

Anticancer Activity

Research has shown that compounds containing the thiadiazole scaffold can exhibit anticancer properties. They have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression .

Case Study:

A study involving a series of 1,3,4-thiadiazole derivatives indicated that specific modifications to the thiadiazole ring enhanced cytotoxicity against breast cancer cells (MCF-7) significantly .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Many thiadiazole derivatives act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.

- Receptor Modulation: Interaction with various receptors involved in inflammation and cancer progression can lead to altered cellular responses.

- Oxidative Stress Induction: Some studies suggest that these compounds may increase oxidative stress in target cells, leading to apoptosis.

Propiedades

IUPAC Name |

(2-bromophenyl)-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrN3O2S/c14-11-4-2-1-3-10(11)13(18)17-6-5-9(8-17)19-12-7-15-20-16-12/h1-4,7,9H,5-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUYWEAWOPPYJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NSN=C2)C(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.